5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified under heterocyclic compounds and specifically belongs to the pyrazolo[4,3-c]pyridine family, which is known for its diverse biological activities.
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo-pyridine core followed by functionalization to introduce various substituents. One common method for synthesizing compounds in this class is through multi-step reactions involving cyclization and subsequent modifications.
A general synthetic route may involve:
The molecular structure of 5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be represented using various structural formulas:
InChI=1S/C26H33N5O4/c1-19(2)16-23(32)29-11-13-30(14-12-29)25(33)21-17-28(10-7-15-35-3)18-22-24(21)27-31(26(22)34)20-8-5-4-6-9-20/h4-6,8-9,17-19H,7,10-16H2,1-3H3
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC
.
These representations provide insights into the compound's functional groups and connectivity.
The reactivity of 5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can be explored through various chemical reactions:
The mechanism of action of 5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Compounds in this class often exhibit inhibitory effects on various biological pathways, potentially by acting as allosteric modulators or competitive inhibitors.
For instance, similar compounds have shown efficacy against kinases or other proteins involved in cell signaling pathways . Further studies would be required to clarify its specific interactions and effects on cellular processes.
The physical properties of 5-(3-methoxypropyl)-2-phenyl-7-(piperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one include:
Chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: